(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of carboxymethoxy and methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid followed by a series of reactions to introduce the acrylic acid group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and carboxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl compounds.
Scientific Research Applications
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID include:
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-PROPIONIC ACID
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-BUTYRIC ACID
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-VALERIC ACID
Uniqueness
The presence of both carboxymethoxy and methoxy groups also contributes to its distinct chemical properties and versatility in various reactions .
Properties
Molecular Formula |
C12H12O6 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O6/c1-17-10-6-8(3-5-11(13)14)2-4-9(10)18-7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b5-3+ |
InChI Key |
RHRIRYSPYQSUMQ-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.